REACTION_CXSMILES
|
[C:1]([CH2:3][N:4]1[C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[CH:6]=[CH:5]1)#[N:2].FC(F)(F)C(O)=O.N1C2C(=CC=CC=2)C=C1.B>B.C1COCC1>[C:1]([CH2:3][N:4]1[C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[CH2:6][CH2:5]1)#[N:2] |f:2.3,4.5|
|
Name
|
|
Quantity
|
105 mg
|
Type
|
reactant
|
Smiles
|
C(#N)CN1C=CC2=CC=CC=C12
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F
|
Name
|
indole borane
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1C=CC2=CC=CC=C12.B
|
Name
|
|
Quantity
|
1.5 mL
|
Type
|
solvent
|
Smiles
|
B.C1CCOC1
|
Type
|
CUSTOM
|
Details
|
stirring in an ice bath
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
Then, while cooling
|
Type
|
ADDITION
|
Details
|
after completion of the addition
|
Type
|
STIRRING
|
Details
|
stirring
|
Type
|
TEMPERATURE
|
Details
|
while maintaining nitrogen atmosphere
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
product
|
Smiles
|
C(#N)CN1CCC2=CC=CC=C12
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |